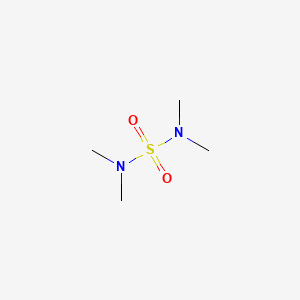
4-Fluor-1H-pyrazol
Übersicht
Beschreibung
4-Fluoro-1H-pyrazole (4-FP) is an organic compound that has been widely studied due to its unique chemical and physical properties. It has been used in a variety of applications in organic synthesis, pharmaceutical research, and biochemistry. 4-FP has been studied for its ability to form strong hydrogen bonds and its ability to act as a chelating agent. Its versatility and wide range of applications make it an attractive compound for researchers.
Wissenschaftliche Forschungsanwendungen
Organische Zwischenverbindung
4-Fluor-1H-pyrazol ist eine heterocyclische organische Verbindung und kann als organische Zwischenverbindung verwendet werden . Die Herstellung von this compound beinhaltet die Hydrolyse von 2-Fluorethylacetat, um Natrium-2-fluoressigsäure zu erhalten, die dann mit DMF reagiert, um (Z)-3-(Dimethylamino)-2-fluorpropionaldehyd zu produzieren. Schließlich wird dies mit Hydrazinhydrochlorid cyclisiert .
Synthese von fluorierten Heterocyclen
This compound spielt eine entscheidende Rolle bei der Synthese von fluorierten Heterocyclen . Fluorierte aromatische und heterocyclische Motive sind in der pharmazeutischen und agrochemischen Industrie wichtig . Die Synthese von 4,4-Difluor-1H-pyrazolen und 4-Fluorpyrazolderivaten wurde durch Fluorierung von 3,5-Diarylpyrazolsubstraten erreicht .
Entwicklung von Chemosensoren
Pyrazole, einschließlich this compound, wurden beim Aufbau von Chemosensoren verwendet . Diese Chemosensoren weisen bemerkenswerte photophysikalische Eigenschaften, pH-Empfindlichkeit, solvatochromes Verhalten, Ionen-Detektionsfähigkeiten, hohe Quantenausbeuten und nichtlineares optisches Verhalten auf . Beispielsweise wurden Pyrazolin-Nanopartikel-Sonden zur Erkennung/Detektion von Hg2+-Ionen berichtet .
Biologische Bildgebung
Pyrazol-basierte metallorganische Gerüste (MOFs), die mit this compound synthetisiert werden können, wurden für die Verwendung in der Umweltüberwachung und biologischen Bildgebung berichtet .
Pharmakologische Anwendungen
This compound und seine Derivate haben eine breite Palette an biologischen und pharmakologischen Aktivitäten gezeigt . Dazu gehören Antitumor-, Analgetika-, Entzündungshemmende-, antimikrobielle-, antituberkulose-, Anti-Leishmaniose-Aktivität, ACE-Hemmer, Antidiabetika, Antiparkinsonika und neuroprotektive Eigenschaften .
Fluorierungsreaktionen im späten Stadium
This compound wurde in Fluorierungsreaktionen im späten Stadium von Pyrazolderivaten für Anwendungen in der Life-Science-Industrie verwendet . Dieser Prozess beinhaltet elektrophile Fluorierungsreaktionen verschiedener Pyrazolderivate mit entweder SelectfluorTM oder Fluor-Gas .
Safety and Hazards
4-Fluoro-1H-pyrazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions of 4-fluoro-1H-pyrazole research could involve broadening the scope of ‘late-stage’ fluorination reactions of pyrazole derivatives for applications in the life-sciences industries . Additionally, the development of more efficient methods for the synthesis of fluoropyrazole systems using electrophilic fluorinating agents could be a promising area of research .
Wirkmechanismus
Target of Action
4-Fluoro-1H-pyrazole is a heterocyclic organic compound Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their functional groups .
Mode of Action
The fluorine atom in the pyrazole ring may enhance the compound’s ability to form hydrogen bonds with its targets, thereby influencing its biological activity .
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways depending on their functional groups .
Result of Action
Pyrazole derivatives are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Eigenschaften
IUPAC Name |
4-fluoro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXJXPHWRBWEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956716 | |
| Record name | 4-Fluoro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35277-02-2 | |
| Record name | 4-Fluoropyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035277022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-fluoro-1H-pyrazole and how does it compare to other halogenated analogs?
A1: 4-Fluoro-1H-pyrazole is a halogenated pyrazole derivative with a fluorine atom at the 4-position. Crystallographic studies revealed that, unlike its isostructural bromo and chloro analogs which form trimeric hydrogen-bonding motifs, 4-fluoro-1H-pyrazole forms one-dimensional chains via intermolecular N—H⋯N hydrogen bonding. [, ] This difference in crystal packing arises from the fluorine atom's unique properties, impacting its intermolecular interactions.
Q2: How can 4-fluoro-1H-pyrazole be synthesized and further modified?
A2: A key intermediate, 5-tributylstannyl-4-fluoro-1H-pyrazole, allows for versatile modifications. [, ] Researchers successfully achieved N-methylation of this compound using LDA and iodomethane to yield N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole. [] Additionally, lithiation of this N-methylated derivative at the 5-position enables the introduction of various substituents through reactions with diverse electrophiles. [] This methodology allows for the exploration of structure-activity relationships and potential applications of 4-fluoro-1H-pyrazole derivatives.
Q3: What potential applications have been investigated for 4-fluoro-1H-pyrazole derivatives?
A3: Researchers have explored the potential of 4-fluoro-1H-pyrazole-3-carboxamide nucleoside analogs as antiviral agents. [] While the specific details about their mechanism of action and efficacy are not provided in the abstracts, this highlights the potential of 4-fluoro-1H-pyrazole as a scaffold for developing novel therapeutics.
Q4: What spectroscopic data is available for characterizing 4-fluoro-1H-pyrazole?
A4: Researchers have utilized both experimental and theoretical (DFT calculations) approaches to characterize 4-fluoro-1H-pyrazole and its halogenated analogs. [] This includes comparisons of IR and 1H NMR spectroscopic data, providing valuable insights into their electronic structure and properties. []
Q5: Are there any resources for researchers interested in further investigating 4-fluoro-1H-pyrazole?
A5: The Cambridge Crystallographic Data Center (CCDC) houses crystallographic data for 4-fluoro-1H-pyrazole and other halogenated analogs, providing valuable structural information for researchers. [] This data can be used for various purposes, including structure-based drug design and understanding intermolecular interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)
![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)






